molecular formula C11H9NO4 B3054763 5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid CAS No. 618383-50-9

5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B3054763
CAS No.: 618383-50-9
M. Wt: 219.19 g/mol
InChI Key: HPEZVZPKULUSDI-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid (IUPAC name: 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) is a heterocyclic compound featuring an isoxazole core substituted with a 4-methoxyphenyl group at position 3 and a carboxylic acid group at position 3.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)6-12-16-10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEZVZPKULUSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407376
Record name 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-50-9
Record name 5-(4-Methoxyphenyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618383-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Hydroxylamine-Mediated Cyclization

The most widely reported method involves the cyclization of 3-(4-methoxyphenyl)-3-oxopropionate with hydroxylamine hydrochloride under alkaline conditions. This one-pot reaction proceeds via the formation of a nitrile oxide intermediate, which undergoes intramolecular cyclization to yield the isoxazole core.

Reaction Conditions :

  • Starting material : 3-(4-Methoxyphenyl)-3-oxopropionate (1.0 equiv)
  • Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium carbonate (2.0 equiv)
  • Solvent : Water or ethanol
  • Temperature : 0–50°C
  • Time : 4–6 hours

The crude product is acidified with hydrochloric acid to precipitate 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid in 70–85% yield. Nuclear magnetic resonance (NMR) data for intermediates confirm regioselectivity:

  • 3-(4-Methoxyphenyl)-4-hydrogen-isoxazole-5-ketone : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 3.49 (s, 2H), 2.41 (s, 3H).
  • 4-Dimethylaminomethylene intermediate : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.06 (s, 1H), 3.68 (s, 3H), 3.33 (s, 3H).

DMF Dimethylacetal-Assisted Cyclization

A patent by CN103539753A describes enhanced regiocontrol using DMF dimethylacetal to form a dimethylaminomethylene intermediate, which undergoes lactone hydrolysis and acidification.

Optimized Protocol :

  • Step 1 : React 3-(4-methoxyphenyl)-3-oxopropionate with hydroxylamine hydrochloride in water (50°C, 2 hours).
  • Step 2 : Treat the intermediate with DMF dimethylacetal (3.0 equiv) in toluene (80°C, 4 hours).
  • Step 3 : Hydrolyze with sodium hydroxide (2.0 equiv) in water (60°C, 1 hour), followed by HCl acidification.

This method achieves 88–92% yield with >99% regioselectivity, confirmed by high-performance liquid chromatography (HPLC).

Fe(II)-Catalyzed Isoxazole-Azirine-Oxazole Isomerization

Mechanistic Insights

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles offers a novel route to isoxazole-4-carboxylic acids. The reaction proceeds via azirine intermediates, as demonstrated by DFT calculations:

  • Step 1 : Fe(II) coordinates to the isoxazole oxygen, facilitating ring opening to form a nitrile ylide.
  • Step 2 : Reorganization into a transient 2-acyl-2H-azirine intermediate.
  • Step 3 : Acid-catalyzed hydrolysis yields the carboxylic acid.

Reaction Conditions :

  • Catalyst : Fe(ClO₄)₂ (5 mol%)
  • Solvent : Dioxane
  • Temperature : 105°C
  • Time : 12 hours

Yields range from 65% to 78%, with electron-donating groups (e.g., methoxy) enhancing reaction rates.

Comparative Analysis of Isomerization Routes

The table below contrasts Fe(II)-catalyzed methods with thermal isomerization:

Parameter Fe(II)-Catalyzed Thermal (170°C)
Yield 65–78% 45–60%
Regioselectivity >95% 70–85%
Reaction Time 12 hours 24 hours
Byproducts Minimal Oxazole derivatives

Fe(II) catalysis reduces energy input and improves selectivity, making it preferable for scalable synthesis.

Ultrasound-Assisted Synthesis

Green Chemistry Approach

A solvent-free, ultrasound-assisted method achieves 89% yield in 30 minutes by accelerating the cyclization of 3-(4-methoxyphenyl)-2-propynoic acid with hydroxylamine.

Key Advantages :

  • No catalyst required
  • Reduced reaction time (30 minutes vs. 6 hours)
  • Energy efficiency (room temperature)

Limitations :

  • Requires specialized ultrasonic equipment
  • Limited scalability for industrial production

Comparative Evaluation of Synthetic Routes

The table below summarizes critical metrics for each method:

Method Yield Regioselectivity Cost Scalability
Hydroxylamine cyclization 70–85% 90–95% Low High
Fe(II)-catalyzed 65–78% >95% Moderate Moderate
Ultrasound-assisted 89% 85–90% High Low

Traditional cyclization remains the most cost-effective and scalable, while Fe(II)-catalyzed methods offer superior selectivity for research applications.

Scientific Research Applications

5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Halogen-Substituted Derivatives
  • 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (MW: 282.09 g/mol): The bromine atom increases molecular weight and lipophilicity compared to the methoxy-substituted analog (MW: 233.22 g/mol). This electron-withdrawing group may reduce solubility in polar solvents but enhance membrane permeability .
Methoxy-Substituted Derivatives
  • 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (MW: 295.29 g/mol): The phenoxy group introduces steric bulk, which may hinder crystallinity compared to the smaller methoxy group. This compound’s ethyl ester derivative (Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate) highlights how esterification improves synthetic yields (up to 82% in initial steps) .
Simpler Isoxazole Carboxylic Acids
  • 5-Methylisoxazole-4-carboxylic acid (MW: 129.10 g/mol): Lacking aromatic substituents, this compound exhibits distinct hydrogen bonding patterns (linear chains via O—H···N interactions) and serves as a key intermediate for leflunomide, an antirheumatic drug .

Structural and Crystallographic Differences

Compound Molecular Formula Key Structural Features Crystallographic Observations
5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid C₁₂H₁₁NO₄ Dihedral angle: 42.52°; intramolecular C—H···O bond Inversion dimers via O—H···N hydrogen bonds
5-Methylisoxazole-4-carboxylic acid C₅H₅NO₃ Mirror plane symmetry; intramolecular C—H···O interaction Linear chains along [100] via O—H···N bonds
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ Bromine substituent enhances molecular weight and steric effects No crystallographic data available; inferred lipophilicity

Biological Activity

5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring, which is known for conferring various biological properties. The methoxyphenyl group enhances its interaction with biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound has been investigated for its potential anti-inflammatory and antimicrobial properties, among others .

Biological Activities

1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are critical mediators in inflammatory responses. In particular, studies have demonstrated its ability to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures .

2. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary investigations suggest that it possesses bactericidal properties, making it a candidate for further exploration in the development of antimicrobial agents .

3. Anticancer Potential
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines, indicating that it may induce apoptosis in cancer cells through mechanisms similar to those observed with established chemotherapeutic agents like doxorubicin .

Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits TNF-α production in LPS-stimulated cells
AntimicrobialExhibits bactericidal activity
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced the levels of pro-inflammatory cytokines in a murine model of inflammation. The findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Case Study: Anticancer Activity

A recent investigation assessed the cytotoxic effects of various isoxazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and Hep3B (liver cancer). The study revealed that this compound demonstrated potent anticancer activity by inducing apoptosis and delaying cell cycle progression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid
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5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid

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